molecular formula C22H26N2O2S B585762 ent-Eletriptan-d3 CAS No. 1217698-26-4

ent-Eletriptan-d3

Cat. No. B585762
M. Wt: 385.54
InChI Key: PWVXXGRKLHYWKM-COJYBMMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“ent-Eletriptan-d3” is a biochemical used for proteomics research . It has the molecular formula C22H23D3N2O2S and a molecular weight of 385.54 .


Synthesis Analysis

The synthesis of Eletriptan, which is closely related to ent-Eletriptan-d3, has been described in various patents and applications . One such process involves the acetylation of the indole-nitrogen prior to hydrogenation and later deacetylation to give pure Eletriptan . This process introduced two additional steps into the synthesis which is time-consuming and subsequently costly .


Molecular Structure Analysis

The ent-Eletriptan-d3 molecule contains a total of 56 bonds. There are 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 sulfone, 1 Pyrrolidine, and 1 Pyrrole .

Scientific Research Applications

Vascular Selectivity and Therapeutic Efficacy

Eletriptan, a 5-HT1B/1D receptor agonist, has been studied for its craniovascular selectivity and therapeutic efficacy, particularly in the treatment of migraine. The drug's ability to contract middle meningeal artery more than coronary artery suggests its potential for treating migraines with a limited propensity to cause adverse coronary side effects, making it suitable for patients with healthy coronary arteries. These studies have been instrumental in understanding eletriptan's vascular actions and its therapeutic role in migraine management, excluding its use in patients with coronary artery disease (VandenBrink et al., 2000), (Humphrey et al., 2000), (Humphrey et al., 2000).

Pharmacological Analysis

Research has also focused on the pharmacological aspects of eletriptan, comparing its effects with other triptans on human isolated blood vessels. This includes exploring the role of 5-HT1B/1D receptors in contractions induced by triptans, contributing to the understanding of eletriptan's pharmacological profile and its cranioselectivity over coronary arteries (van den Broek et al., 2000).

Pharmaceutical Analysis and Quality Control

The development of a liquid chromatographic method for the assay of eletriptan in tablets marks a significant step in pharmaceutical quality control, ensuring the drug's purity and consistency in formulations. This advancement is crucial for maintaining the drug's efficacy and safety in clinical use (Sagirli et al., 2008).

Clinical Efficacy and Safety

Studies have consistently highlighted eletriptan's clinical efficacy and safety, especially in the management of acute migraine. The drug has shown favorable clinical responses and a good tolerability profile, making it a valuable treatment option for migraine patients, particularly those with cardiovascular risk factors but without coronary artery disease (Capi et al., 2016).

Drug Interaction and Hepatic Induction

Understanding eletriptan's interaction with the cytochrome P-450 system is crucial for predicting its behavior in various clinical scenarios, including drug interactions and hepatic induction. This knowledge is fundamental for optimizing eletriptan's therapeutic use and ensuring patient safety (Pichard-Garcia et al., 2000).

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-COJYBMMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675878
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Eletriptan-d3

CAS RN

1217698-26-4
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.